molecular formula C12H16ClN3O B3027962 [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1439902-60-9

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No.: B3027962
CAS No.: 1439902-60-9
M. Wt: 253.73
InChI Key: NJPOHMDFFAVTQQ-UHFFFAOYSA-N
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Description

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C12H16ClN3O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methoxybenzyl group, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives.

Properties

IUPAC Name

[1-[(3-methoxyphenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-16-12-4-2-3-10(5-12)7-15-8-11(6-13)14-9-15;/h2-5,8-9H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPOHMDFFAVTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-60-9
Record name 1H-Imidazole-4-methanamine, 1-[(3-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
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[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
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[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
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[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
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[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
Reactant of Route 6
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

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